N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound featuring a nitro group at the 3-position of the benzamide ring, an ethoxy substituent on the benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group as a secondary amine substituent.
The compound’s core structure aligns with benzothiazole-based molecules known for their electronic and steric properties, which influence interactions with biological targets or metal surfaces. The ethoxy group at the 6-position of the benzothiazole ring may enhance solubility or modulate electron density, while the nitro group could contribute to redox activity or hydrogen bonding .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-9-10-19-20(13-18)31-22(24-19)25(14-16-7-3-4-11-23-16)21(27)15-6-5-8-17(12-15)26(28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROFGADXJADAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Coupling with Pyridine: The final step involves the coupling of the nitrated benzothiazole with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen or sulfonic acid groups on the benzothiazole ring.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in targeting specific cellular pathways involved in disease progression.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Nitro vs. Amino Substituents: The nitro group in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide reduces corrosion inhibition efficiency compared to its amino analog (ABTB), likely due to weaker adsorption on metal surfaces .
Ethoxy Group Impact :
- The 6-ethoxy substituent in the target compound and 1-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea correlates with antiviral activity, possibly by improving membrane permeability or stability .
Pyridine and Benzamide Linkages :
- Pyridinylmethyl groups (as in the target compound) or pyridin-3-yl substituents (e.g., compound 4d) enhance π-stacking or hydrogen bonding in receptor-binding pockets, critical for antagonism or enzyme inhibition .
Spectroscopic and Analytical Comparisons
Table 2: NMR Data for Selected Analogs
Insights:
- The ethoxy group in the target compound would produce characteristic triplets for CH2 and quartets for CH3 in the 1.0–4.5 ppm range, distinguishing it from nitro/amino analogs .
- Pyridin-2-ylmethyl protons are expected near 3.5–4.5 ppm (CH2) and 7.5–8.5 ppm (aromatic pyridine), absent in simpler benzamide derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
Cyclization of 2-aminothiophenol derivatives with ethyl bromoacetate to form the benzo[d]thiazole core under basic conditions (e.g., K₂CO₃ in DMF) .
Amide coupling between the benzo[d]thiazole intermediate and 3-nitrobenzoyl chloride, followed by N-alkylation with pyridin-2-ylmethyl bromide.
- Optimization : Control reaction temperature (60–80°C for cyclization), use anhydrous solvents (e.g., THF), and employ catalysts like DMAP to enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How should researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C6 of benzothiazole, pyridinylmethyl proton shifts) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtainable, SHELXL (via SHELX suite) can refine the crystal structure, though this requires high-purity samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 5 µM) while another shows no effect:
Assay Validation : Cross-check cell lines (e.g., HeLa vs. MCF-7), culture conditions, and viability assay protocols (MTT vs. ATP-based).
Structural Confirmation : Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade nitro groups over time).
Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities to reported targets (e.g., kinases) and validate experimentally via SPR or ITC .
Q. What strategies optimize solubility and stability for in vivo studies?
- Approaches :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., via reaction with HCl in ethanol) .
- Prodrug Design : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-sensitive derivatives) to enhance bioavailability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to stabilize the compound in physiological buffers .
Q. How does the nitro group’s electronic configuration influence reactivity in nucleophilic substitutions?
- Mechanistic Insight :
- The nitro group (-NO₂) is a strong electron-withdrawing group, activating the benzamide ring for nucleophilic attack at the meta position.
- Experimental Validation :
Perform Hammett analysis with substituted benzamides to correlate σ values with reaction rates.
Monitor substitutions (e.g., with thiols) via HPLC, noting accelerated kinetics compared to non-nitro analogs .
Critical Analysis of Evidence
- Synthesis : and provide complementary protocols, but scalability differences exist (batch vs. flow reactors).
- Biological Data : Discrepancies in vs. 18 highlight the need for standardized assay protocols.
- Structural Tools : SHELX ( ) remains critical for crystallography, though its limitations in handling low-resolution data require supplementary DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
